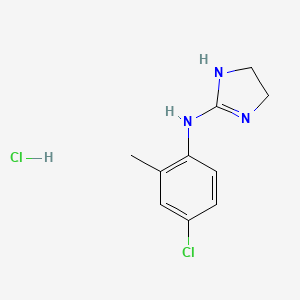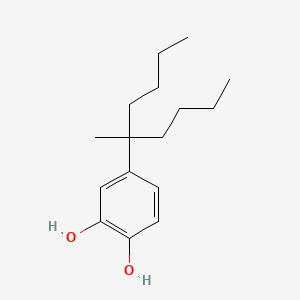
1,4-Ethanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-1,7-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Ethanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-1,7-dimethoxy- is a complex organic compound with the molecular formula C11H10O2. This compound is known for its unique structure, which includes a naphthalene core with additional methoxy groups and a tetrahydro configuration. It is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Ethanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-1,7-dimethoxy- can be synthesized through a Diels-Alder reaction. This reaction involves the cycloaddition of cyclopentadiene and 1,4-benzoquinone . The reaction typically requires specific conditions, such as a controlled temperature and the presence of a catalyst, to ensure the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions with optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,4-Ethanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-1,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or specific acids/bases to facilitate the process.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in organic synthesis and material science.
Scientific Research Applications
1,4-Ethanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-1,7-dimethoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,4-Ethanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-1,7-dimethoxy- exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. Its methoxy groups and naphthalene core allow it to participate in various chemical interactions, influencing biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione
- Cyclopentadienebenzoquinone
- 1,4,4-alpha,8-alpha-Tetrahydro-endo-1,4-methanonaphthalene-5,8-dione
Uniqueness
1,4-Ethanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-1,7-dimethoxy- stands out due to its unique methoxy groups and tetrahydro configuration, which provide distinct chemical properties and reactivity. These features make it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
58785-57-2 |
|---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
1,4-dimethoxytricyclo[6.2.2.02,7]dodeca-4,9-diene-3,6-dione |
InChI |
InChI=1S/C14H16O4/c1-17-10-7-9(15)11-8-3-5-14(18-2,6-4-8)12(11)13(10)16/h3,5,7-8,11-12H,4,6H2,1-2H3 |
InChI Key |
ANLRTCTZXXMUGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C2C3CCC(C2C1=O)(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Oxo-4-[2-(2-phosphonophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14613253.png)
![2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol](/img/structure/B14613261.png)

![Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B14613283.png)
![2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14613286.png)
![N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine](/img/structure/B14613294.png)
![6H-Indeno[5,4-b]thiophene, 7,8-dihydro-](/img/structure/B14613298.png)

![Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate](/img/structure/B14613309.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]-](/img/structure/B14613313.png)


